molecular formula C25H17Cl2F3N2O3 B2512785 [1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 3,4-dichlorobenzoate CAS No. 318289-42-8

[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 3,4-dichlorobenzoate

Cat. No.: B2512785
CAS No.: 318289-42-8
M. Wt: 521.32
InChI Key: VGIZBTZCHOYYTC-UHFFFAOYSA-N
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Description

[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 3,4-dichlorobenzoate is a complex organic compound that has garnered attention in various scientific fields. Its intricate structure comprises multiple functional groups, making it a subject of interest for research in organic synthesis, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 3,4-dichlorobenzoate typically involves multi-step organic reactions. The primary synthetic route includes the preparation of the pyrazole core, followed by functionalization with phenyl and trifluoromethylphenoxy groups, and finally esterification with 3,4-dichlorobenzoic acid. Common reagents used in these reactions include hydrazine derivatives, phenylhydrazines, and chlorinating agents. Reaction conditions generally involve moderate to high temperatures and the use of polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

On an industrial scale, the production of this compound would likely involve automated and controlled processes to ensure high yield and purity. This would include the use of continuous flow reactors and high-throughput screening techniques to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reagents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings of the compound. Common reagents include alkyl halides for nucleophilic substitution and nitronium ions for electrophilic substitution.

Common Reagents and Conditions

Typical reagents for these reactions include bases like sodium hydroxide (NaOH) and acids like sulfuric acid (H2SO4). Solvents such as ethanol, toluene, and acetonitrile are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction typically results in alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, altering the compound's properties significantly.

Scientific Research Applications

Chemistry

In chemistry, [1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 3,4-dichlorobenzoate is studied for its unique reactivity and ability to form complex structures. It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology

The compound’s biological applications are of particular interest due to its potential pharmacological activities. Researchers investigate its interactions with biological molecules to uncover its effects on cellular processes and its potential as a therapeutic agent.

Medicine

In medicine, the compound is explored for its potential use in drug development. Its multi-functional nature allows for the possibility of targeting various biological pathways, making it a candidate for therapeutic applications in treating diseases such as cancer, inflammation, and neurological disorders.

Industry

Industrially, the compound may be used in the development of novel materials and agrochemicals. Its stability and reactivity make it suitable for incorporation into polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 3,4-dichlorobenzoate involves its interaction with specific molecular targets in cells. These targets can include enzymes, receptors, and ion channels. The compound's effects are mediated through pathways such as signal transduction and gene expression modulation. Detailed studies on its binding affinity and selectivity help elucidate the precise mechanisms by which it exerts its biological effects.

Comparison with Similar Compounds

[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 3,4-dichlorobenzoate can be compared with similar compounds such as:

  • [1-Methyl-3-phenylpyrazol-4-yl]methyl benzoate

  • [1-Methyl-3-phenyl-5-phenoxypyrazol-4-yl]methyl benzoate

  • [1-Methyl-3-phenyl-5-(trifluoromethyl)pyrazol-4-yl]methyl benzoate

These compounds share structural similarities but differ in specific functional groups. The unique presence of the trifluoromethylphenoxy and dichlorobenzoate groups in this compound distinguishes it in terms of its chemical reactivity and potential applications. The trifluoromethyl group, for instance, can significantly impact the compound's pharmacokinetics and bioavailability, making it a more potent candidate for certain applications.

Properties

IUPAC Name

[1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 3,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17Cl2F3N2O3/c1-32-23(35-18-9-5-8-17(13-18)25(28,29)30)19(22(31-32)15-6-3-2-4-7-15)14-34-24(33)16-10-11-20(26)21(27)12-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIZBTZCHOYYTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC(=C(C=C3)Cl)Cl)OC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17Cl2F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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